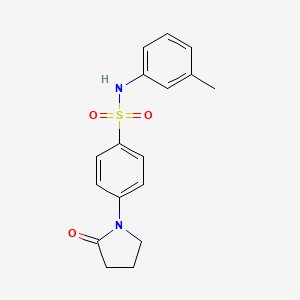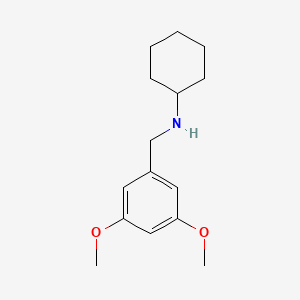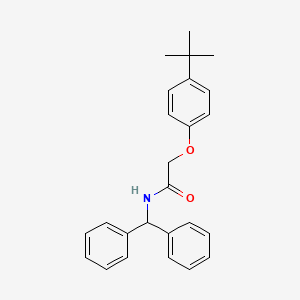
N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. MPB exhibits a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is not fully understood, but it is believed to act through inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound exhibits a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to reduce inflammation in animal models of arthritis and colitis. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have antibacterial and antifungal activity.
实验室实验的优点和局限性
One advantage of using N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its well-characterized synthesis method, which allows for the production of high purity and high yields of the compound. This compound also exhibits a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are many potential future directions for research on N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. This compound has been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to the development of these conditions. Additionally, this compound may have potential as a treatment for cancer and other diseases characterized by abnormal cell growth and proliferation. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with 2-pyrrolidone, followed by the addition of aniline. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity and high yields of this compound.
科学研究应用
N-(3-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been investigated for its potential as a therapeutic agent in a variety of scientific research applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-(3-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-4-2-5-14(12-13)18-23(21,22)16-9-7-15(8-10-16)19-11-3-6-17(19)20/h2,4-5,7-10,12,18H,3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTPHBLXTDTSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)
![5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5693403.png)

![methyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5693410.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5693439.png)
![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)
![6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5693445.png)
![4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5693451.png)
![4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5693459.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5693465.png)

![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5693490.png)